N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide
Description
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide is a heterocyclic compound featuring a thieno[2,3-c]pyran core fused with a cyano-substituted thiophene ring. This compound is structurally related to glucagon receptor antagonists () and shares synthetic pathways with other thieno-pyran derivatives, such as those involving malononitrile or ethyl cyanoacetate condensations (). Its design leverages hydrogen-bonding motifs (e.g., cyano and amide groups) for molecular recognition, a critical feature in supramolecular chemistry ().
Properties
Molecular Formula |
C20H22N2O3S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C20H22N2O3S/c1-4-9-24-14-7-5-13(6-8-14)18(23)22-19-16(11-21)15-10-20(2,3)25-12-17(15)26-19/h5-8H,4,9-10,12H2,1-3H3,(H,22,23) |
InChI Key |
XAMLWPLSPBYTIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)COC(C3)(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide typically involves the reaction of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidation of the thieno[2,3-c]pyran ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: Substitution reactions can introduce various functional groups at the cyano position.
Scientific Research Applications
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. For example, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share the thieno[2,3-c]pyran core but differ in substituents and biological applications:
Key Observations:
- Substituent Diversity : The target compound’s 4-propoxybenzamide group distinguishes it from analogs with diphenylacetamide () or acrylamide () substituents. The propoxy chain likely enhances solubility compared to methoxy or chloro groups due to increased alkyl length.
Physicochemical Properties
- Lipophilicity : The 4-propoxy group in the target compound increases logP compared to methoxy () or hydroxy substituents, favoring membrane permeability.
- Hydrogen Bonding: The cyano and amide groups participate in directional hydrogen bonds (), a feature shared with the acrylamide analog () but absent in ester derivatives ().
Biological Activity
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide is a compound of interest due to its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.47 g/mol. The compound features a thieno[2,3-c]pyran structure which is known for its diverse pharmacological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various derivatives related to benzamide compounds. For instance, compounds synthesized with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines.
-
Cell Line Studies :
- In vitro assays conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that compounds with similar structures exhibited IC50 values indicating potent antitumor effects. For example, compound 5 from a related study showed IC50 values in the low micromolar range against A549 and NCI-H358 cell lines in both 2D and 3D culture systems .
- Mechanism of Action :
Antimicrobial Activity
In addition to antitumor properties, benzamide derivatives have been evaluated for their antimicrobial efficacy:
- Bacterial Strains Tested :
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Structure Type | IC50 (μM) | Target Cell Line | Antimicrobial Activity |
|---|---|---|---|---|
| Compound 5 | Benzimidazole | 6.26 | HCC827 | Moderate against E. coli |
| Compound 6 | Benzothiazole | 16.00 | NCI-H358 | High against S. aureus |
| N-(3-cyano...) | Thienopyran | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
